molecular formula C25H22N4O4 B5218946 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B5218946
M. Wt: 442.5 g/mol
InChI Key: KPGLZUDQAUOIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including furan, oxazole, and pyridopyrimidine, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be achieved through a multi-step process involving the following key steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxazole ring: This step involves the condensation of an amine with a carbonyl compound, followed by cyclization.

    Construction of the pyridopyrimidine core: This can be done through a series of condensation and cyclization reactions involving appropriate precursors.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Catalysts and continuous flow reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazole ring may produce oxazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE depends on its interaction with molecular targets and pathways. Its functional groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[(FURAN-2-YL)METHYL]-5,7-DIMETHYL-3-[(5-METHYL-2-PHENYL-1,3-OXAZOL-4-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE: can be compared with other compounds containing furan, oxazole, and pyridopyrimidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(furan-2-ylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-15-12-16(2)26-22-21(15)24(30)29(25(31)28(22)13-19-10-7-11-32-19)14-20-17(3)33-23(27-20)18-8-5-4-6-9-18/h4-12H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGLZUDQAUOIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2CC3=CC=CO3)CC4=C(OC(=N4)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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